molecular formula C15H11F3O3 B14075364 Methyl 3-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate

Methyl 3-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14075364
M. Wt: 296.24 g/mol
InChI Key: GTTOOWIHOGUTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its ability to enhance metabolic stability, lipophilicity, and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate typically involves the trifluoromethylation of a biphenyl precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of flow chemistry techniques can enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include carbonyl compounds, alcohols, and substituted biphenyl derivatives .

Scientific Research Applications

Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance binding affinity to target proteins and enzymes, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate
  • Methyl 3-hydroxy-4’-(difluoromethyl)-[1,1’-biphenyl]-4-carboxylate
  • Methyl 3-hydroxy-4’-(chloromethyl)-[1,1’-biphenyl]-4-carboxylate

Uniqueness

The presence of the trifluoromethyl group in Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability compared to its difluoromethyl and chloromethyl analogs. These properties make it particularly valuable in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C15H11F3O3

Molecular Weight

296.24 g/mol

IUPAC Name

methyl 2-hydroxy-4-[4-(trifluoromethyl)phenyl]benzoate

InChI

InChI=1S/C15H11F3O3/c1-21-14(20)12-7-4-10(8-13(12)19)9-2-5-11(6-3-9)15(16,17)18/h2-8,19H,1H3

InChI Key

GTTOOWIHOGUTGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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